molecular formula C18H24ClN3O5 B563620 Cletoquine Oxalate CAS No. 14142-64-4

Cletoquine Oxalate

Cat. No.: B563620
CAS No.: 14142-64-4
M. Wt: 397.9 g/mol
InChI Key: DTVGVTDECKJJJK-UHFFFAOYSA-N
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Description

Cletoquine (oxalate), also known as Desethylhydroxychloroquine oxalate, is a major active metabolite of Hydroxychloroquine. This compound has shown significant potential in combating the chikungunya virus and possesses antimalarial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cletoquine (oxalate) is synthesized through the metabolic conversion of Hydroxychloroquine in the liver. This conversion is facilitated by the cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8 .

Industrial Production Methods: The industrial production of Cletoquine (oxalate) involves the extraction and purification of the compound from biological samples, typically following the administration of Hydroxychloroquine. The process includes several steps such as extraction, purification, and crystallization to obtain the oxalate salt form .

Chemical Reactions Analysis

Types of Reactions: Cletoquine (oxalate) undergoes various chemical reactions, including:

    Oxidation: Cletoquine (oxalate) can be oxidized to form different metabolites.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: Cletoquine (oxalate) can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of Cletoquine (oxalate), which may have different biological activities .

Scientific Research Applications

Cletoquine (oxalate) has a wide range of scientific research applications:

Mechanism of Action

Cletoquine (oxalate) exerts its effects by interfering with the replication of viruses and modulating the immune response. The compound targets viral proteins and enzymes, inhibiting their function and preventing the virus from replicating. Additionally, Cletoquine (oxalate) modulates the immune response by affecting the activity of various immune cells and cytokines .

Comparison with Similar Compounds

    Hydroxychloroquine: The parent compound of Cletoquine (oxalate), used for treating malaria and autoimmune diseases.

    Chloroquine: Another antimalarial drug with similar properties but different metabolic pathways.

    Desethylchloroquine: A metabolite of Chloroquine with similar antiviral and antimalarial effects.

Uniqueness: Cletoquine (oxalate) is unique due to its specific metabolic pathway and its ability to accumulate in tissues, providing prolonged therapeutic effects. Its potential in treating viral infections and autoimmune diseases sets it apart from other similar compounds .

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGVTDECKJJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675770
Record name Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14142-64-4
Record name Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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